molecular formula C6H4Br2N2O2 B14596566 5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 61135-31-7

5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14596566
CAS No.: 61135-31-7
M. Wt: 295.92 g/mol
InChI Key: OXUGALGJCVZFLW-UHFFFAOYSA-N
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Description

5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor. A common synthetic route might include:

    Starting Material: Pyrimidine-2,4(1H,3H)-dione.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity of bromine.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with optimized conditions for yield and purity. Continuous flow reactors might be used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions might remove bromine atoms or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of debrominated or hydrogenated products.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of bromination and substitution reactions.

Biology

    Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research in genetics and molecular biology.

Medicine

    Drug Development: Investigated for potential use in drug development, particularly in designing molecules that interact with nucleic acids.

Industry

    Material Science: Used in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it might interact with nucleic acids or proteins, affecting their function. The bromine atoms could participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4(1H,3H)-pyrimidinedione: A simpler brominated pyrimidine compound.

    5-(2-Bromoethenyl)pyrimidine-2,4(1H,3H)-dione: A mono-brominated analogue.

Uniqueness

    Higher Reactivity: The presence of two bromine atoms increases the reactivity of the compound, making it more versatile in chemical reactions.

    Potential for Diverse Applications: The unique structure allows for a wide range of applications in different fields, from chemistry to medicine.

Properties

CAS No.

61135-31-7

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4Br2N2O2/c7-4(8)1-3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12)

InChI Key

OXUGALGJCVZFLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=C(Br)Br

Origin of Product

United States

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